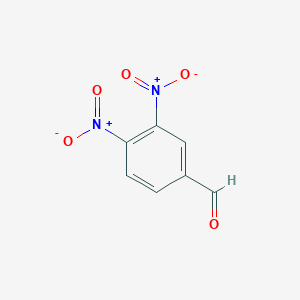
3,4-Dinitrobenzaldehyde
概要
説明
3,4-Dinitrobenzaldehyde is a research chemical with the CAS number 35998-98-2 . It has a molecular weight of 196.12 . It is used in the preparation of unsaturated carboxamides for the treatment of neuroinflammatory diseases .
Molecular Structure Analysis
The molecular formula of this compound is C7H4N2O5 . The average mass is 196.117 Da and the monoisotopic mass is 196.012024 Da .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 83 - 85°C . It has a density of 1.6±0.1 g/cm³, a boiling point of 401.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.2±3.0 kJ/mol, and the flash point is 218.6±18.7 °C .科学的研究の応用
Synthesis and Chemical Properties
3,4-Dinitrobenzaldehyde is primarily recognized for its role in various synthetic chemical processes. For instance, the compound has been utilized in the synthesis of substituted dinitrobenzaldehydes, which are valuable as synthetic precursors (Martin, Mercado, & Mayer, 2019). Moreover, it has been involved in amination reactions with liquid ammonia and potassium permanganate, leading to the formation of corresponding mono- or diamino-dinitrobenzenes (Szpakiewicz & Grzegożek, 2004).
Crystal Growth and Characterization
In materials science, 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline, a compound related to this compound, has been synthesized and studied for its crystal properties. This research focuses on aspects such as single-crystal X-ray diffraction, FTIR and FT-Raman spectra, and optical properties, highlighting the potential of these materials in various applications (Jebin et al., 2021).
Thermal Analysis
The thermal properties of this compound have also been a subject of study. Calorimetric and thermal analyses have been performed to understand the compound's stability and behavior under different temperature conditions. These studies are essential for applications that require a thorough understanding of the compound's thermal stability (Wang et al., 2005).
Organic Syntheses
This compound has been a key player in various organic synthesis processes. Its utility in reactions such as the preparation of dihydropyridines, redox annulations, and nucleophilic aromatic substitutions underlines its versatility in synthetic chemistry. These reactions are crucial for creating compounds with potential pharmaceutical applications (Paul, Adili, & Seidel, 2019).
Environmental Interactions
Studies have also explored the environmental interactions of related compounds like 2,4-dinitrobenzaldehyde. For example, the influence of factors such as pH, temperature, and salinity on the photolysis of dinitrobenzaldehydes in seawater has been investigated, providing insights into the environmental fate of these compounds (Prak et al., 2013).
Safety and Hazards
特性
IUPAC Name |
3,4-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEAXMDJIUCDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35998-98-2 | |
| Record name | 3,4-dinitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)
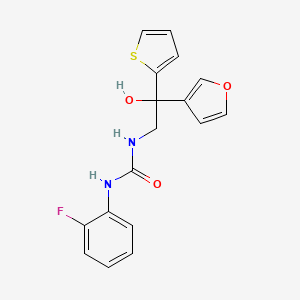
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)
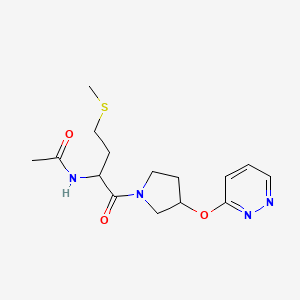

![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
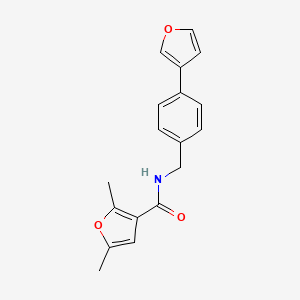
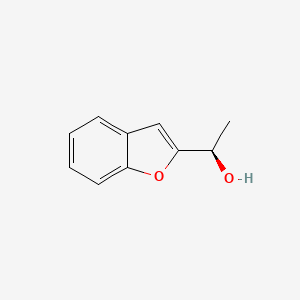
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
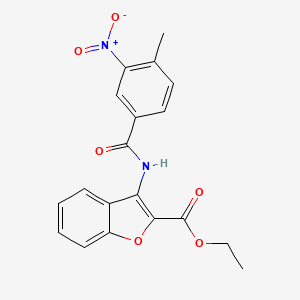

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)